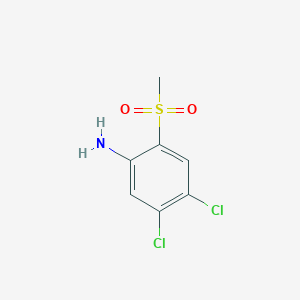

4,5-Dichloro-2-methanesulfonylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dichloro-2-methanesulfonylaniline is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.1 .

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-methanesulfonylaniline is based on its molecular formula C7H7Cl2NO2S . The InChI code for this compound is 1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis

4,5-Dichloro-2-methanesulfonylaniline is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Applications De Recherche Scientifique

Oxidation Processes

Oxidation of methyl (methylthio)methyl sulfoxide with various oxidants has been studied extensively, providing insights into the preparation of sulfoxides and sulfones, which are crucial intermediates in organic synthesis. The work of Ogura, Suzuki, and Tsuchihashi (1980) demonstrated the high yield production of bis(methylsulfinyl)methane through the oxidation process, highlighting the importance of sulfoxides and sulfones in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).

Biochemical Assays

Gérard-Monnier and colleagues (1998) developed a colorimetric assay for lipid peroxidation using methanesulfonic acid, showcasing the application of sulfonyl compounds in biochemical research. This assay allows for the measurement of malondialdehyde and 4-hydroxyalkenals, providing a tool for studying oxidative stress in biological samples (Gérard-Monnier et al., 1998).

Microbial Metabolism

Kelly and Murrell (1999) discussed the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur. This study demonstrates the ecological and environmental significance of sulfonyl compounds, particularly in the context of atmospheric chemistry and microbial ecology (Kelly & Murrell, 1999).

Enzyme Inhibitors

The synthesis and inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I, as researched by Gündüzalp et al. (2016), illustrate the potential of sulfonyl compounds as enzyme inhibitors. This work contributes to the development of therapeutic agents targeting enzyme functions (Gündüzalp et al., 2016).

Material Science

Research on the structural and spectroscopic studies of sulfonate-phosphonate ligands and their interactions with metals, as conducted by Binkowska et al. (2001) and Shankar et al. (2011), highlights the application of sulfonyl compounds in the development of novel materials and catalysts. These studies provide insights into the design of self-assembling structures and their potential industrial applications (Binkowska et al., 2001); (Shankar et al., 2011).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not breathing in dust, vapor, mist, or gas, and not ingesting the compound .

Propriétés

IUPAC Name |

4,5-dichloro-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBPZTOZFWUFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methanesulfonylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)

![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)

![N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892261.png)

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)